
1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) is a complex organic compound with the molecular formula C44H28N2O4. It is known for its unique structural properties and potential applications in various scientific fields. The compound consists of a central 1,3-phenylene core linked to two phenoxazine moieties through methanone bridges.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) typically involves multi-step organic reactions. One common method includes the reaction of 1,3-phenylenediamine with 4-(10H-phenoxazin-10-yl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) can undergo various chemical reactions, including:
Oxidation: The phenoxazine moieties can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) involves its interaction with specific molecular targets. The phenoxazine moieties can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can be crucial in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone): Similar structure but with a 1,4-phenylene core.
1,3-bis(4-(10H-phenoxazin-10-yl)phenyl)-2,2-dimethylpropane-1,3-dione: Contains a dimethylpropane core instead of a phenylene core.
Uniqueness
1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) is unique due to its specific 1,3-phenylene core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Propiedades
Fórmula molecular |
C44H28N2O4 |
|---|---|
Peso molecular |
648.7 g/mol |
Nombre IUPAC |
[3-(4-phenoxazin-10-ylbenzoyl)phenyl]-(4-phenoxazin-10-ylphenyl)methanone |
InChI |
InChI=1S/C44H28N2O4/c47-43(29-20-24-33(25-21-29)45-35-12-1-5-16-39(35)49-40-17-6-2-13-36(40)45)31-10-9-11-32(28-31)44(48)30-22-26-34(27-23-30)46-37-14-3-7-18-41(37)50-42-19-8-4-15-38(42)46/h1-28H |
Clave InChI |
HPBARVRVPBVXFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C(=O)C5=CC(=CC=C5)C(=O)C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(4-butoxyphenyl)-2-(4-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14123460.png)
![Benzo[b]thiophene, 3-(1-naphthalenyl)-](/img/structure/B14123468.png)
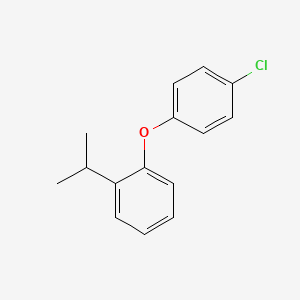
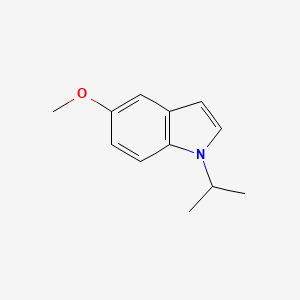
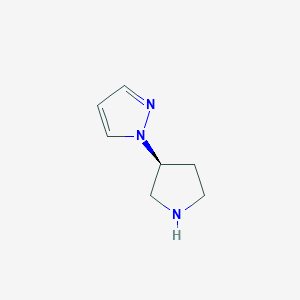
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-Methyl-](/img/structure/B14123497.png)

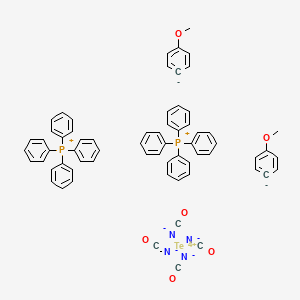
![2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B14123504.png)
![N-(Benzo[d][1,3]dioxol-5-yl)benzothioamide](/img/structure/B14123512.png)
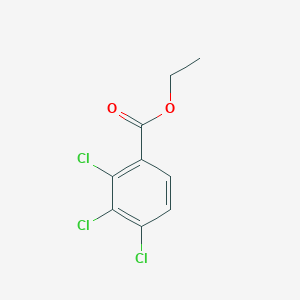
![1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N'-di-4-pyridinyl-](/img/structure/B14123529.png)
![7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B14123535.png)

